3-(Boc-Amino)-3-phenylpropionic acid

Peptide synthesis Solid-state characterization Thermal stability

3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8, synonym Boc-DL-β-Phe-OH) is a racemic N-Boc-protected β-amino acid derivative belonging to the class of unnatural β-phenylalanine building blocks. It bears a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a free carboxylic acid, with molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 14676-01-8
Cat. No. B079156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-Amino)-3-phenylpropionic acid
CAS14676-01-8
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyJTNQFJPZRTURSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8): Racemic Boc-Protected β-Phenylalanine Building Block for Peptide Synthesis and Medicinal Chemistry


3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8, synonym Boc-DL-β-Phe-OH) is a racemic N-Boc-protected β-amino acid derivative belonging to the class of unnatural β-phenylalanine building blocks. It bears a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a free carboxylic acid, with molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . The compound is supplied as a white crystalline powder with a melting point of 142–144 °C (decomposition) and a commercial purity specification of 97% . Its racemic nature distinguishes it from the single-enantiomer variants (R)-Boc-β-Phe-OH (CAS 161024-80-2) and (S)-Boc-β-Phe-OH (CAS 103365-47-5), each possessing distinct physicochemical and chiral purity profiles .

Racemic β-phenylalanine building block for achiral peptide libraries and medicinal chemistry scaffolds
Boc-strategy solid-phase peptide synthesis (Boc-SPPS)
Acid-labile Boc compatible with TFA/HF cleavage protocols
Supply form supports large-scale procurement
Reported thermal stability may simplify ambient storage logistics

Why Racemic 3-(Boc-Amino)-3-phenylpropionic acid Cannot Be Directly Substituted with Enantiopure or Fmoc-Protected Analogs in Peptide Synthesis


In-class substitution of 3-(Boc-Amino)-3-phenylpropionic acid with its enantiopure counterparts or Fmoc-protected analogs introduces consequential differences in thermal stability, atom economy, deprotection chemistry, and chiral composition that cascade into downstream synthesis outcomes. The racemic (DL) form exhibits a melting point approximately 20 °C higher than either enantiomer , a property that directly impacts solid-state handling, storage stability, and formulation. Replacing the Boc group with Fmoc increases molecular weight by 46% (265.31 vs. 387.43 g/mol), reducing atom economy and increasing cost per molar equivalent in large-scale syntheses . Furthermore, the acid-labile Boc group (cleaved by TFA) and the base-labile Fmoc group (cleaved by piperidine) are not interchangeable without altering the entire synthetic protection strategy [1]. These quantifiable differences preclude simple drop-in substitution without rigorous re-optimization of reaction conditions.

Racemic Boc-β-Phe-OH
Higher thermal stability reported
vs.
(R)- or (S)-Boc-β-Phe-OH
Solid-state handling profile may differ
Boc protecting group
Acid-labile, base-stable
vs.
Fmoc-β-Phe-OH analogs
Requires orthogonal deprotection strategy
46% lower MW vs. Fmoc analog
Supports atom-economical scale-up
vs.
Fmoc-protected building block
Mass and cost per mole may shift significantly

Quantitative Differentiation Evidence for 3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8) Versus Closest Analogs


Racemic vs. Enantiopure: Melting Point Elevation of ~20 °C Confers Differential Solid-State Handling and Thermal Stability

The racemic 3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8) displays a melting point of 142–144 °C (with decomposition), which is approximately 19–21 °C higher than the (R)-enantiomer (CAS 161024-80-2, mp 123.4 °C) and the (S)-enantiomer (CAS 103365-47-5, mp 122.9 °C). This elevated melting point is characteristic of a racemic compound and indicates stronger crystal lattice packing in the DL form, translating to greater resistance to thermal degradation during storage and processing .

Melting Point Stability
Data to verify
142–144 °C (DL) vs. ~123 °C (enantiomers)
Reported solid-state thermal stability advantage
Source: vendor technical datasheets
Peptide synthesis Solid-state characterization Thermal stability

Atom Economy: 46% Lower Molecular Weight vs. Fmoc-Protected β-Phenylalanine Reduces Reagent Mass Requirements in Multi-Step Synthesis

3-(Boc-Amino)-3-phenylpropionic acid has a molecular weight of 265.31 g/mol, whereas the Fmoc-protected racemic analog (Fmoc-DL-3-amino-3-phenylpropionic acid, CAS 180181-93-5) has a molecular weight of 387.43 g/mol—a 46.0% increase. This difference arises from the bulkier fluorenylmethoxycarbonyl protecting group (C15H11O2, 223.25 Da) versus the tert-butoxycarbonyl group (C5H9O2, 101.12 Da). In solid-phase peptide synthesis, where protected amino acids are used in molar excess (typically 3–5 equivalents relative to resin loading), this molecular weight differential translates directly into proportionally higher mass requirements and procurement costs for the Fmoc analog per synthetic cycle .

Atom Economy
Class-level
265.31 vs. 387.43 g/mol (Boc vs. Fmoc)
46% lower mass requirement per mole
Class-level inference; applicable to scale-up procurement
Atom economy Scale-up synthesis Cost efficiency

Synthesis Efficiency: Boc Protection of DL-3-Amino-3-phenylpropionic Acid Proceeds in ~93% Yield, Supporting Cost-Effective Production

Reported synthetic routes for 3-(Boc-Amino)-3-phenylpropionic acid from DL-3-amino-3-phenylpropionic acid (CAS 614-19-7) using di-tert-butyl dicarbonate (Boc2O) under standard aqueous/organic biphasic conditions with a base achieve an isolated yield of approximately 93% . While this represents a single reported yield absent a side-by-side comparator for Fmoc or Cbz protection of the identical substrate, the ~93% value is consistent with the general efficiency of Boc protection of unhindered primary amines and provides a benchmark for procurement decisions when evaluating total cost of ownership [1].

Synthesis Efficiency
Supporting evidence
~93% reported Boc protection yield
Supports mature, scalable production route
Lacks direct comparator data; supply risk may be lower
Synthetic methodology Amino protection Process chemistry

Orthogonal Deprotection Chemistry: Acid-Labile Boc Enables Compatibility with Base-Sensitive Substrates Where Fmoc Cannot Be Used

The Boc protecting group on 3-(Boc-Amino)-3-phenylpropionic acid is cleaved under acidic conditions—typically neat TFA or 50% TFA in dichloromethane at 0 °C to room temperature within 5–30 minutes [1]. In contrast, the Fmoc group requires basic conditions (20% piperidine in DMF) for removal. This fundamental orthogonality means that for peptides or intermediates containing base-labile functionalities (e.g., formyl esters, certain side-chain protecting groups, or base-sensitive epimerizable centers), the Boc-protected building block is the only viable choice. The Boc group also remains intact under the piperidine conditions used for iterative Fmoc deprotection, enabling dual-protection strategies in complex syntheses [2].

Orthogonal Deprotection
Class-level
Acid-labile (TFA) vs. base-labile (piperidine)
Boc is mandatory for base-sensitive targets
Fmoc-protected analogs cannot be substituted
Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Optimal Procurement and Application Scenarios for 3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8) Based on Quantitative Differentiation Evidence


Scaffold for Achiral or Racemic β-Peptide Library Synthesis Where Single-Enantiomer Purity Is Not Required

In combinatorial β-peptide library construction for initial antimicrobial screening, enantiopure building blocks impose a significant cost premium (e.g., (S)-Boc-β-Phe-OH at ≥99% chiral purity can be 3–10× more expensive than the racemic form). The racemic 3-(Boc-Amino)-3-phenylpropionic acid (CAS 14676-01-8) provides the same backbone connectivity at substantially lower procurement cost, while its higher melting point (142–144 °C vs. ~123 °C) and 97% chemical purity ensure robust solid-state stability during automated SPPS campaigns . Hits identified from racemic libraries can subsequently be re-synthesized with enantiopure building blocks for chiral optimization.

Boc-Strategy Solid-Phase Peptide Synthesis of Antimicrobial β-Peptides Requiring Acid-Labile N-Terminal Protection

For Boc-SPPS protocols employing HF or TFMSA final cleavage, the Boc-protected β-phenylalanine building block is natively compatible with the entire protection scheme. Sigma-Aldrich explicitly documents Boc-β-Phe-OH as an N-terminal protected amino acid for SPPS to generate β-phenylalanine-containing peptides with potential antimicrobial activity . The acid-stable Boc group remains intact through iterative coupling cycles and is cleaved simultaneously with side-chain protecting groups and resin linker during the final acidolytic step—a convergent deprotection strategy unavailable to Fmoc-protected analogs.

Large-Scale Intermediate for β-Lactam and Pharmaceutical Building Block Synthesis Where Atom Economy Drives Cost

When 3-(Boc-Amino)-3-phenylpropionic acid serves as a key intermediate en route to β-lactam scaffolds or protease inhibitor pharmacophores, the 46% molecular weight advantage over the Fmoc analog directly translates to reduced raw material procurement mass. At kilogram scale, every 1.0 kg of Boc-protected building block delivers the same molar quantity of synthetic intermediate as 1.46 kg of the Fmoc analog, with corresponding savings in shipping, warehousing, and solvent volumes for dissolution and reaction . This atom-economy consideration is decisive for process chemistry groups evaluating cost of goods for preclinical candidate scale-up.

Orthogonal Protection Schemes in Complex Peptide Assemblies Containing Both Boc- and Fmoc-Removable Functionalities

In peptides bearing orthogonal side-chain protections—for example, a Boc-protected lysine side chain alongside an Fmoc-protected N-terminus—the N-terminal Boc-β-phenylalanine building block provides a third level of orthogonality. Its Boc group withstands the piperidine conditions (20% in DMF) used for iterative Fmoc removal, yet is cleanly deprotected with TFA without affecting acid-stable side-chain groups, enabling sequential deprotection strategies that are unachievable with single-protecting-group approaches .

Application
Selection Property
Validation Focus
Achiral β-peptide library synthesis
Racemic composition, procurement cost context
Cost-per-scaffold comparison vs. enantiopure building blocks
Boc-SPPS of antimicrobial β-peptides
Acid-labile N-terminal protection
Deprotection strategy compatibility with final acidolytic cleavage
Large-scale β-lactam intermediate production
Atom economy (MW)
Mass procurement cost analysis vs. Fmoc analog
Orthogonal dual-protection peptide assembly
Boc stability to piperidine
Sequential deprotection feasibility in complex syntheses

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